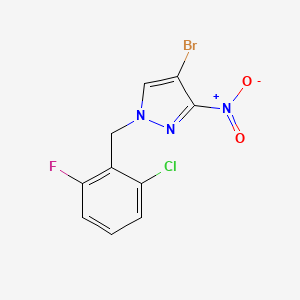
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, commonly known as FP-1, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. FP-1 has gained significant attention due to its unique chemical structure and promising pharmacological properties.
作用機序
FP-1 exerts its pharmacological effects by binding to SERT and DAT, thereby inhibiting the reuptake of serotonin and dopamine, respectively. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior. FP-1 has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
FP-1 has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter signaling, anti-inflammatory effects, and anti-cancer properties. FP-1 has been shown to increase the levels of serotonin and dopamine in the brain, which can have a variety of effects on mood, cognition, and behavior. FP-1 has also been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
FP-1 has several advantages for lab experiments, including its high potency and selectivity for SERT and DAT. FP-1 has also been shown to be stable and well-tolerated in animal models, making it suitable for further in vivo studies. However, FP-1 has some limitations, including its relatively low solubility in water and its potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are several potential future directions for research on FP-1. One area of interest is the development of new analogs of FP-1 with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another area of interest is the investigation of FP-1 for the treatment of specific neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, FP-1 may also have potential applications in the field of oncology, particularly in the development of new anti-cancer therapies.
合成法
FP-1 can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the desired product, FP-1. The synthesis method of FP-1 has been optimized to produce high yields and purity, making it suitable for further research.
科学的研究の応用
FP-1 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. FP-1 has been shown to exhibit significant affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are two important targets for the treatment of psychiatric and neurological disorders. FP-1 has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(23)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGUHAFBZMGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)


![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)

![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
